

Application Notes and Protocols: Laboratory Synthesis of Methyl p-tert-butylphenylacetate

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Compound of Interest

Compound Name: Methyl p-tert-butylphenylacetate

Cat. No.: B1297717

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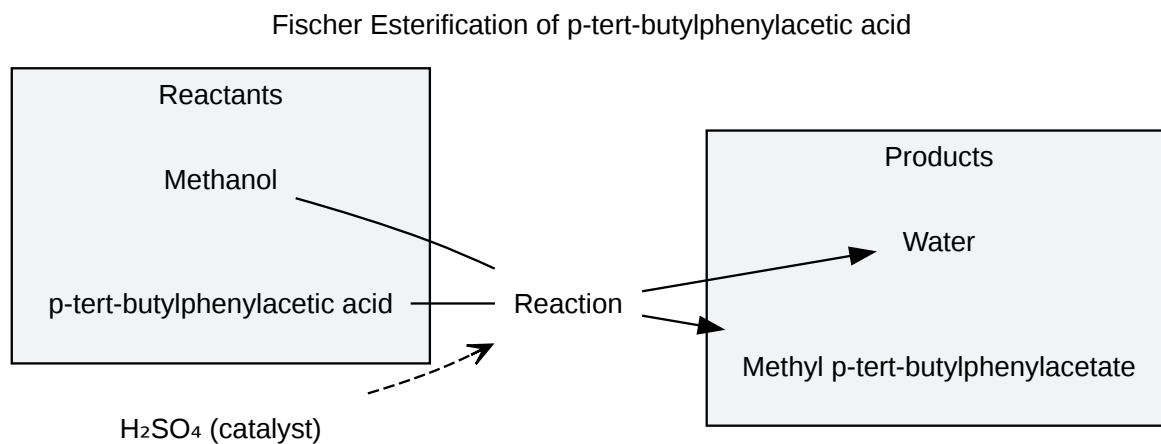
Abstract

This document provides a detailed laboratory protocol for the synthesis of **methyl p-tert-butylphenylacetate**, a compound of interest in fragrance, flavor, and pharmaceutical research. The synthesis is achieved via a classic Fischer esterification reaction of p-tert-butylphenylacetic acid with methanol, utilizing sulfuric acid as a catalyst. This method is robust, scalable, and employs readily available starting materials. Included are comprehensive experimental procedures, a summary of quantitative data, and characterization details for the final product.

Introduction

Methyl p-tert-butylphenylacetate is a valuable organic ester known for its applications as a fragrance and flavoring agent.^[1] Its synthesis is a prime example of the Fischer esterification, a fundamental acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.^[2] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol reactant is typically employed. This protocol details a reliable method for the preparation and purification of **methyl p-tert-butylphenylacetate**, suitable for laboratory-scale synthesis.

Reaction Scheme



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Caption: Fischer Esterification Reaction Scheme.

Quantitative Data Summary

Parameter	Value	Reference
Reactants		
p-tert-butylphenylacetic acid	1.0 molar equivalent	N/A
Methanol	5.0 - 10.0 molar equivalents	[3]
Sulfuric Acid (catalyst)	0.1 - 0.2 molar equivalents	[4]
Reaction Conditions		
Temperature	Reflux (approx. 65°C)	[2][5]
Reaction Time	2 - 4 hours	[5][6]
Product Characterization		
Molecular Formula	C ₁₃ H ₁₈ O ₂	[7]
Molecular Weight	206.28 g/mol	[7]
Boiling Point	106 °C @ 2 mmHg	[1]
Density	0.999 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.501	
Expected Yield		
Yield	85-95% (representative)	[4]

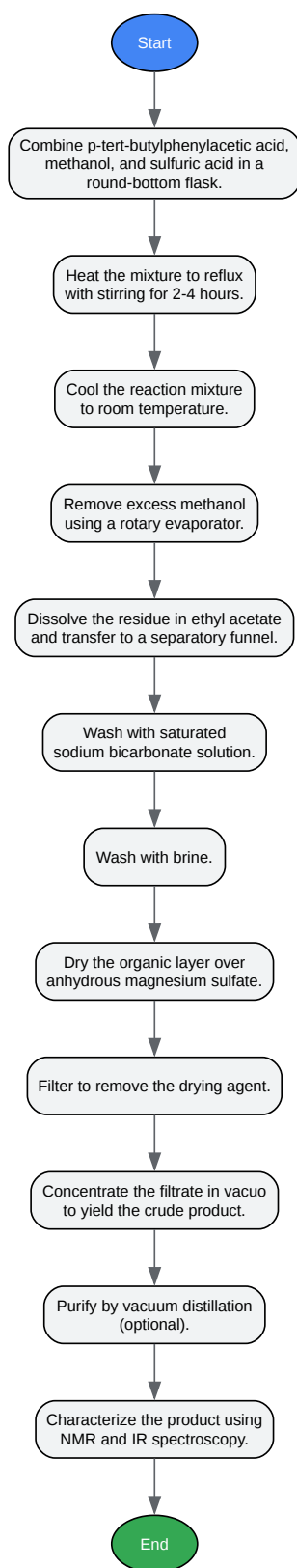
Experimental Protocol

Materials and Equipment

- p-tert-butylphenylacetic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated, 98%)
- Sodium bicarbonate (saturated aqueous solution)

- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- NMR spectrometer
- FTIR spectrometer

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **methyl p-tert-butylphenylacetate**.

Step-by-Step Procedure

- Reaction Setup:
 - In a dry round-bottom flask equipped with a magnetic stir bar, combine p-tert-butylphenylacetic acid (e.g., 10.0 g, 52.0 mmol, 1.0 equiv).
 - Add an excess of anhydrous methanol (e.g., 84 mL, 2.08 mol, 40 equiv).
 - Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL, 9.4 mmol, 0.18 equiv) to the stirring solution.
 - Attach a reflux condenser to the flask.
- Esterification Reaction:
 - Heat the reaction mixture to a gentle reflux (approximately 65°C) using a heating mantle.
 - Maintain the reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess methanol using a rotary evaporator.
 - Dissolve the residue in ethyl acetate (e.g., 50 mL) and transfer the solution to a separatory funnel.
 - Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acidic catalyst and remove any unreacted carboxylic acid. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.
 - Wash the organic layer with brine (1 x 25 mL) to remove residual water and salts.
 - Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

- Purification and Characterization:
 - Filter the mixture to remove the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **methyl p-tert-butylphenylacetate** as a colorless oil.
 - For higher purity, the product can be purified by vacuum distillation.
 - Characterize the final product by ^1H NMR, ^{13}C NMR, and IR spectroscopy to confirm its identity and purity.

Characterization Data

^1H NMR Spectroscopy

- ^1H NMR (CDCl_3 , 300 MHz) δ (ppm): 7.30 (d, $J=8.4$ Hz, 2H, Ar-H), 7.15 (d, $J=8.4$ Hz, 2H, Ar-H), 3.68 (s, 3H, OCH_3), 3.58 (s, 2H, CH_2), 1.31 (s, 9H, $\text{C}(\text{CH}_3)_3$).[\[8\]](#)[\[9\]](#)[\[10\]](#)

^{13}C NMR Spectroscopy

- ^{13}C NMR (CDCl_3 , 75 MHz) δ (ppm): 172.5 (C=O), 149.8 (Ar-C), 131.2 (Ar-C), 129.2 (Ar-CH), 125.5 (Ar-CH), 52.0 (OCH_3), 40.8 (CH_2), 34.4 ($\text{C}(\text{CH}_3)_3$), 31.3 ($\text{C}(\text{CH}_3)_3$).[\[8\]](#)[\[11\]](#)[\[12\]](#)

IR Spectroscopy

- IR (neat, cm^{-1}): 2960 (C-H stretch, aliphatic), 1740 (C=O stretch, ester), 1615, 1515 (C=C stretch, aromatic), 1260, 1160 (C-O stretch).[\[7\]](#)[\[11\]](#)[\[13\]](#)

Safety Precautions

- Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.
- Methanol is flammable and toxic; avoid inhalation and skin contact.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
- Perform the reaction in a well-ventilated fume hood.

Conclusion

The Fischer esterification of p-tert-butylphenylacetic acid with methanol provides a straightforward and efficient method for the laboratory synthesis of **methyl p-tert-butylphenylacetate**. The protocol described herein, including the work-up and purification steps, can be readily implemented to obtain the desired product in good yield and high purity. The provided characterization data will aid researchers in confirming the identity and quality of the synthesized compound.

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